molecular formula C17H20N2O3S B2873083 N1-(furan-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide CAS No. 1903303-38-7

N1-(furan-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide

Cat. No. B2873083
CAS RN: 1903303-38-7
M. Wt: 332.42
InChI Key: QPQGWMHMTRJFCG-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide, also known as FTO inhibitor, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the Fat mass and obesity-associated protein (FTO), which is involved in the regulation of energy homeostasis and body weight.

Scientific Research Applications

Catalytic Applications

N,N'-Bisoxalamides, including compounds similar in structure to N1-(furan-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide, have been found to enhance the catalytic activity in copper-catalyzed coupling reactions. These reactions include the N-arylation of anilines and cyclic secondary amines with (hetero)aryl bromides, showcasing the compound's potential as an effective ligand in promoting such chemical transformations (Bhunia, Kumar, & Ma, 2017).

Pharmaceutical Research

In pharmaceutical research, derivatives of furan-amidines, which share a structural resemblance to the discussed compound, have been evaluated for their inhibitory effects on the enzyme NQO2. This enzyme is of interest for its potential role in cancer chemotherapy and malaria treatment. While the lead furan amidine showed potent activity, modifications including changing the furan ring or the amidine group explored the structure-activity relationship and evaluated the impact on solubility and basicity, thus providing insights into designing more effective NQO2 inhibitors (Alnabulsi et al., 2018).

Material Science

In material science, compounds similar to N1-(furan-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide have been explored for their electronic properties. For example, furan and thiophene diarylmethenes are investigated as potential redox-active ligands for metal centers. Their application in developing nontraditional, stoichiometric, and catalytic redox reactions demonstrates the versatility of these compounds in crafting innovative material science solutions (Curcio et al., 2018).

properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[(1-thiophen-3-ylcyclopentyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c20-15(18-10-14-4-3-8-22-14)16(21)19-12-17(6-1-2-7-17)13-5-9-23-11-13/h3-5,8-9,11H,1-2,6-7,10,12H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQGWMHMTRJFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C(=O)NCC2=CC=CO2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(furan-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide

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